

In-depth Technical Guide: Ozanimod Hydrochloride Pharmacokinetics and In Vivo Metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ozanimod Hydrochloride

Cat. No.: B8819272

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).^[1] Its mechanism of action involves the retention of lymphocytes in peripheral lymphoid organs, thereby reducing their migration to sites of inflammation.^[2] This guide provides a comprehensive overview of the pharmacokinetics and metabolism of **ozanimod hydrochloride** in vivo, intended for professionals in drug development and research.

I. Pharmacokinetics

Ozanimod is characterized by slow absorption and extensive metabolism, leading to the formation of several active and inactive metabolites that contribute to its overall pharmacological profile.^{[3][4]}

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of ozanimod and its primary metabolites have been characterized in healthy subjects following single and multiple oral doses.

Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects[5][6][7]

Analyte	Dose	Cmax (ng/mL)	Tmax (h)	AUCinf (ng·h/mL)	t½ (h)
Ozanimod	0.46 mg	0.24 ± 0.06	8.0 (6.0 - 12.0)	8.6 ± 2.0	20.1 ± 3.4
0.92 mg	0.49 ± 0.11	8.0 (6.0 - 12.0)	17.5 ± 4.1	21.5 ± 4.0	
CC112273	0.46 mg	0.21 ± 0.05	10.0 (8.0 - 16.0)	58.7 ± 14.2	242 ± 50
0.92 mg	0.43 ± 0.10	10.0 (8.0 - 24.0)	119 ± 28	235 ± 45	
CC1084037	0.46 mg	0.04 ± 0.01	16.0 (8.0 - 24.0)	12.4 ± 3.5	245 ± 58
0.92 mg	0.08 ± 0.02	16.0 (8.0 - 24.0)	25.1 ± 7.0	238 ± 55	

Data are presented as mean ± standard deviation, except for Tmax, which is presented as median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites in Healthy Subjects (Day 28)[4]

Analyte	Dose	Cmax (ng/mL)	Tmax (h)	AUC0-24h (ng·h/mL)
Ozanimod	1.84 mg	1.0 ± 0.3	8.0 (4.0 - 12.0)	19.8 ± 5.9
CC112273	1.84 mg	7.9 ± 2.1	10.0 (8.0 - 12.0)	178 ± 48
CC1084037	1.84 mg	1.5 ± 0.4	12.0 (4.0 - 24.0)	32.1 ± 9.1

Data are presented as mean \pm standard deviation, except for T_{max}, which is presented as median (range). AUC_{0-24h}: Area under the plasma concentration-time curve over a 24-hour dosing interval.

Table 3: Relative Exposure of Ozanimod and its Major Circulating Metabolites Following a Single Oral Dose of [14C]Ozanimod HCl in Healthy Subjects[3]

Analyte	% of Total Radioactivity in Plasma (AUC)
Ozanimod	6.7
CC112273 (Active)	21.8
RP101124 (Inactive)	28.2
CC1084037 (Active)	3.9

II. Metabolism

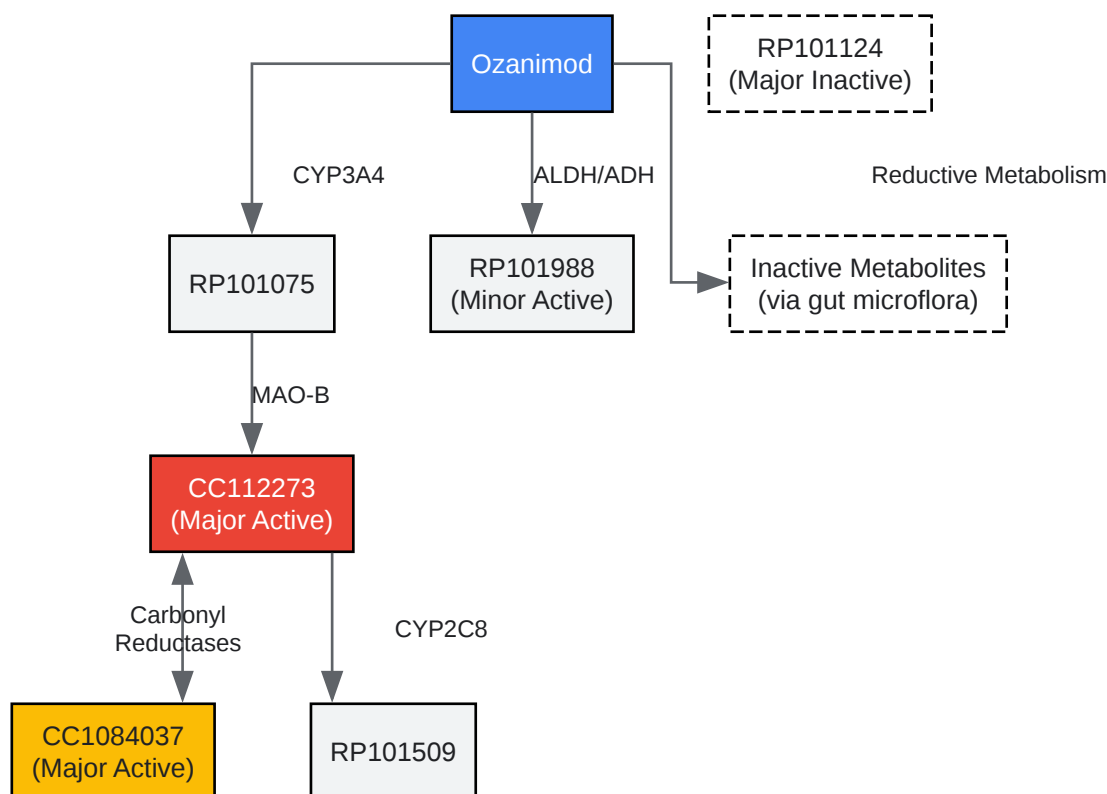
Ozanimod undergoes extensive metabolism via three primary pathways:

- Oxidation by aldehyde dehydrogenase (ADH) and alcohol dehydrogenase (ALDH).
- Cytochrome P450 (CYP) mediated oxidation (CYP3A4 and CYP1A1).
- Reductive metabolism of the oxadiazole ring by gut microflora.[3]

Fourteen metabolites have been identified in circulation, with two major active metabolites, CC112273 and CC1084037, and one major inactive metabolite, RP101124, being the most prominent.[3] The active metabolites have similar potency and selectivity for S1P1 and S1P5 as the parent drug.[8]

Metabolic Pathways

The metabolic cascade of ozanimod is complex, involving multiple enzymatic steps.



[Click to download full resolution via product page](#)

Ozanimod Metabolic Pathway

III. Experimental Protocols

Quantification of Ozanimod and Metabolites in Human Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of ozanimod and its metabolites in human plasma.[4]

1. Sample Preparation:

- Aliquots of human plasma (e.g., 200 μ L) are subjected to protein precipitation with acetonitrile.
- Samples are centrifuged, and the supernatant is transferred for analysis.

2. Liquid Chromatography:

- Column: A reverse-phase C18 column (e.g., Waters XBridge C18, 150 × 4.6 mm, 5 μm) is typically used.[9]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[9][10]
- Flow Rate: A typical flow rate is between 0.2 and 0.7 mL/min.[9][10]

3. Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[10]

4. Method Validation:

- The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11] Linearity is typically established over a concentration range of 0.5-60 ng/mL for ozanimod and its metabolites.[10]

In Vitro Metabolism using Human Liver Microsomes

1. Incubation:

- Ozanimod (typically at a concentration of 1 μM) is incubated with pooled human liver microsomes (HLM) (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
- The reaction is initiated by the addition of an NADPH-regenerating system.
- Control incubations are performed without the NADPH-regenerating system to assess non-CYP-mediated metabolism.

2. Sample Analysis:

- At various time points, aliquots are removed and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

- Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the depletion of the parent compound and the formation of metabolites.

3. CYP Inhibition Assay (IC₅₀ Determination):

- A range of concentrations of the test compound (ozanimod or its metabolites) is pre-incubated with HLM and an NADPH-regenerating system.
- A specific CYP probe substrate is then added, and the formation of the substrate's metabolite is monitored by LC-MS/MS.
- The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC₅₀) is calculated.[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

LC-MS/MS Quantification Workflow

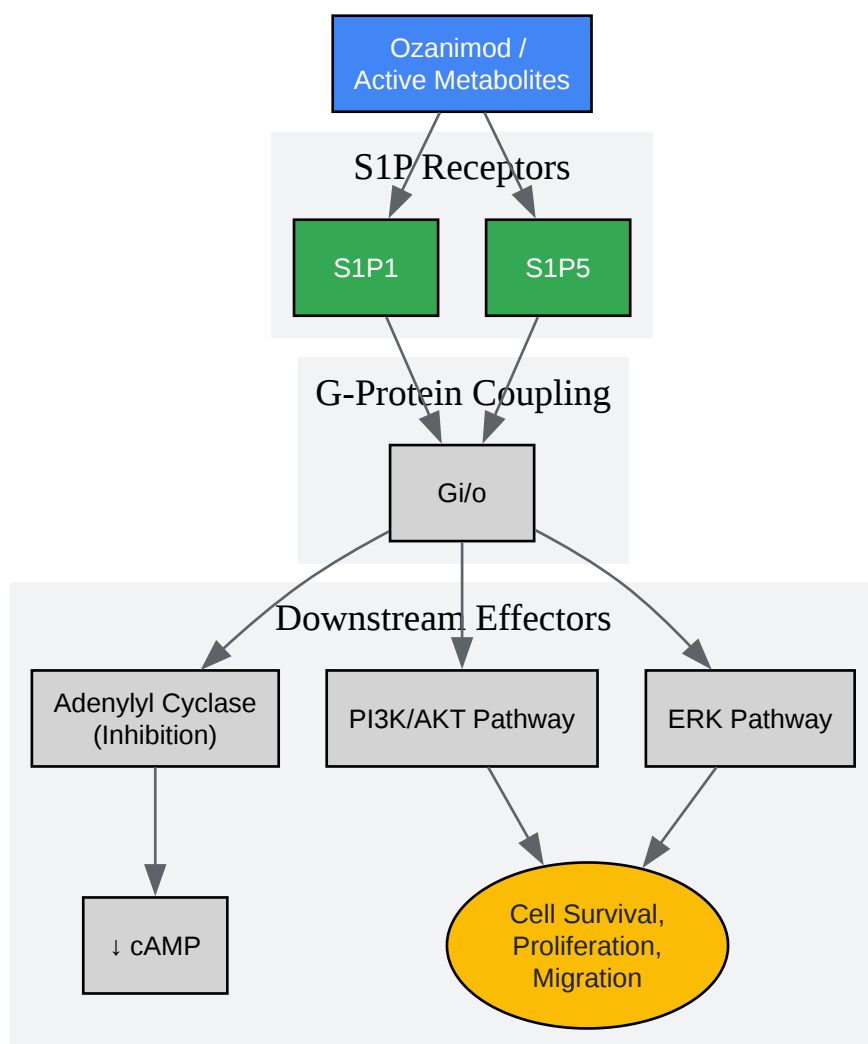
IV. Signaling Pathways

Ozanimod and its active metabolites exert their pharmacological effects by modulating S1P1 and S1P5 receptors.

S1P1 and S1P5 Receptor Signaling

Both S1P1 and S1P5 are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the Gi/o family of G proteins.[\[1\]](#) This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[\[1\]](#)

Activation of these receptors also initiates downstream signaling cascades that influence cell survival, proliferation, and migration.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 3. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. moca.net.ua [moca.net.ua]
- 10. longdom.org [longdom.org]
- 11. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Inhlifesciences.org [Inhlifesciences.org]
- To cite this document: BenchChem. [In-depth Technical Guide: Ozanimod Hydrochloride Pharmacokinetics and In Vivo Metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819272#ozanimod-hydrochloride-pharmacokinetics-and-metabolites-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com